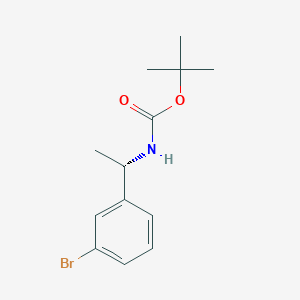

(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1S)-1-(3-bromophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNQMGYJYMXOEU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate

Introduction

In the landscape of modern drug development, the precise characterization of chiral pharmaceutical intermediates is not merely a regulatory formality but a cornerstone of ensuring therapeutic efficacy and safety.[] Molecules with identical chemical formulas but different spatial arrangements, known as enantiomers, can exhibit vastly different pharmacological and toxicological profiles.[][2] this compound is a key chiral building block used in the synthesis of various active pharmaceutical ingredients (APIs).[3] Its structure, incorporating a stereocenter, a brominated aromatic ring, and a bulky tert-butoxycarbonyl (Boc) protecting group, necessitates a rigorous, multi-technique approach for unambiguous structural and stereochemical confirmation.

This guide provides a comprehensive workflow for the complete structure elucidation of this intermediate. It is designed for researchers, analytical scientists, and process chemists. We will move beyond simple data reporting to explore the causality behind our analytical choices, demonstrating how a confluence of spectroscopic and chromatographic data constitutes a self-validating system for structural confirmation. The objective is to establish with absolute certainty the molecule's identity, connectivity, and, most critically, its (S)-configuration.

Part 1: A Logic-Driven Analytical Workflow

The structural elucidation of a chiral molecule is a stepwise process of answering fundamental questions. We have designed a workflow that logically progresses from the general to the specific:

-

Molecular Identity: Does the sample have the correct mass and the expected functional groups?

-

Structural Connectivity: Are the atoms connected in the predicted sequence?

-

Stereochemical Integrity: Does the molecule possess the correct absolute configuration at its chiral center?

This systematic approach ensures that each piece of evidence builds upon the last, culminating in a robust and defensible structural assignment.

References

(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate CAS number 477312-85-9

An In-depth Technical Guide to (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate (CAS 477312-85-9)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a strategically important chiral building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, and mechanistic rationale. It elucidates the critical role of its constituent parts: the (S)-stereocenter for ensuring enantiomeric purity, the tert-butoxycarbonyl (Boc) protecting group for enabling multi-step synthetic routes, and the bromophenyl moiety as a versatile handle for advanced molecular elaboration. Detailed protocols for its synthesis and safe handling are provided, alongside an exploration of its applications in the construction of complex, high-value molecules for drug discovery and development.

The Strategic Importance of a Chiral Intermediate

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely a preference but a necessity. The biological activity of a drug is intrinsically linked to its three-dimensional structure, where a single stereocenter can dictate the difference between a potent therapeutic and an inactive or even harmful molecule.[1] Chiral amines, in particular, are foundational components in approximately 40% of commercially available drugs, serving as key intermediates that introduce these critical stereocenters.[1]

This compound, CAS 477312-85-9, emerges as a highly valuable reagent within this context. It is a molecule designed for synthetic efficiency, embodying three key strategic features:

-

Defined Stereochemistry: The (S)-configuration at the benzylic carbon provides a pre-defined chiral center, allowing chemists to build molecular complexity with absolute stereochemical control.

-

Orthogonal Protection: The amine functionality is masked with a tert-butoxycarbonyl (Boc) group. The Boc group is one of the most common amine protecting groups in non-peptide chemistry due to its robustness towards a wide range of nucleophilic and basic conditions, yet it can be cleaved cleanly under specific acidic conditions.[2][3] This stability allows for selective reactions elsewhere in the molecule without affecting the protected amine.

-

Handle for Functionalization: The bromine atom on the phenyl ring serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. This enables the straightforward introduction of a vast array of carbon and heteroatom substituents, facilitating rapid library synthesis and structure-activity relationship (SAR) studies.

This guide delves into the technical details of this compound, providing the foundational knowledge required for its effective use in research and development.

Physicochemical and Structural Data

A summary of the key properties for this compound is provided below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 477312-85-9 | [4][5] |

| Molecular Formula | C₁₃H₁₈BrNO₂ | [4][6] |

| Molecular Weight | 300.19 g/mol | [4][6] |

| IUPAC Name | tert-butyl N-[(1S)-1-(3-bromophenyl)ethyl]carbamate | [5][6] |

| Synonyms | This compound | [5] |

| Physical Form | White to yellow solid | |

| Purity | Typically ≥95-98% | [7] |

Synthesis and Mechanistic Rationale

The logical and most common synthesis of the title compound is a two-stage process: the initial asymmetric synthesis of the chiral amine precursor, followed by its protection with the Boc group.

Stage 1: Synthesis of (S)-1-(3-bromophenyl)ethanamine

The precursor amine, (S)-1-(3-bromophenyl)ethanamine (CAS 139305-96-7)[8][9], is itself a valuable chiral building block. Its synthesis is a critical first step that establishes the required stereocenter. While numerous methods for chiral amine synthesis exist, asymmetric reductive amination of the corresponding prochiral ketone, 3'-bromoacetophenone, is one of the most versatile and widely employed strategies.[10] This transformation can be achieved using biocatalytic methods with enzymes like transaminases or amine dehydrogenases, or through chemocatalysis.[10][11]

Stage 2: N-Boc Protection

With the enantiomerically pure amine in hand, the final step is the installation of the Boc protecting group. This is reliably achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O).

Causality Behind the Method: The choice of Boc₂O is deliberate. The primary amine is a potent nucleophile that readily attacks one of the electrophilic carbonyl carbons of the anhydride.[12][13] This forms a tetrahedral intermediate. The subsequent collapse of this intermediate expels a tert-butyl carbonate anion. This anion is unstable and spontaneously decomposes into highly stable products: gaseous carbon dioxide (CO₂) and a tert-butoxide anion (or tert-butanol after protonation).[12][14] The irreversible formation of CO₂ gas provides a powerful thermodynamic driving force, pushing the reaction to completion and typically resulting in high yields.[12]

Detailed Experimental Protocol: N-Boc Protection

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation: To a round-bottomed flask equipped with a magnetic stir bar, add (S)-1-(3-bromophenyl)ethanamine (1.0 equiv.). Dissolve the amine in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.05-1.1 equiv.) to the solution. While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (TEA, 1.1 equiv.) is often used to neutralize the acid generated and accelerate the reaction.[3][14]

-

Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed. Note: The reaction generates CO₂ gas and should not be performed in a sealed system.[3][12]

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Re-dissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid solution), saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can often be of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel or by recrystallization.

-

Characterization: Confirm the identity and purity of the final product, this compound, using standard analytical techniques (see Section 5.0).

Applications in Synthesis

The utility of this molecule lies in its capacity as a stable, versatile intermediate for constructing more complex molecular architectures.

-

Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the formation of new C-C bonds (e.g., with boronic acids in Suzuki coupling, alkynes in Sonogashira coupling) or C-N/C-O bonds (Buchwald-Hartwig amination/etherification), enabling the attachment of diverse aryl, alkyl, or heteroaryl groups.

-

Deprotection and Derivatization: Following elaboration of the bromophenyl ring, the Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) in an inert solvent like DCM.[3][13] This unmasks the primary amine, which can then participate in a wide array of subsequent reactions, such as amide bond formation, reductive amination, or N-alkylation, to complete the synthesis of the final target molecule.

Analytical Characterization

A robust analytical package is essential to confirm the identity, purity, and enantiomeric integrity of the compound.

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals: multiplets in the aromatic region (~7.0-7.5 ppm) for the bromophenyl protons, a singlet for the nine protons of the tert-butyl group (~1.4-1.5 ppm), a quartet for the single benzylic proton, and a doublet for the three methyl protons.[15][16]

-

¹³C NMR: The carbon spectrum will confirm the presence of all 13 unique carbons, including the carbonyl of the carbamate group (~155 ppm), the quaternary carbon of the t-butyl group (~80 ppm), and the carbons of the aromatic ring.[15][16]

-

-

Chromatography:

-

HPLC/UPLC: High-Performance Liquid Chromatography is used to assess the chemical purity of the compound, typically aiming for >98%.

-

Chiral HPLC: This is a critical, self-validating analysis to determine the enantiomeric excess (% ee).[17] The compound is analyzed on a chiral stationary phase, which separates the (S) and (R) enantiomers, allowing for their quantification and confirmation of high enantiopurity.

-

-

Mass Spectrometry (MS): ESI-MS would confirm the molecular weight by identifying the molecular ion peak [M+H]⁺ or [M+Na]⁺.[16] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be observable.

Safety, Handling, and Storage

As a brominated organic compound, this compound requires careful handling to ensure laboratory safety.[18]

-

General Handling:

-

Always handle in a well-ventilated chemical fume hood.[19]

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[19][20]

-

Personal Protective Equipment (PPE) is mandatory: wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[19][20]

-

-

Storage:

-

Spills and Disposal:

Conclusion

This compound is more than a simple chemical; it is a meticulously designed tool for the modern synthetic chemist. Its combination of a fixed stereocenter, a robust and orthogonally-labile protecting group, and a versatile synthetic handle for cross-coupling makes it a high-value intermediate. For researchers in drug discovery and development, a thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the efficient and stereocontrolled construction of novel bioactive compounds.

References

- 1. dspace.cuni.cz [dspace.cuni.cz]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. TERT-BUTYL [(1S)-1-(3-BROMOPHENYL)ETHYL]CARBAMATE | 477312-85-9 [chemicalbook.com]

- 5. CAS 477312-85-9 | 4751-9-02 | MDL MFCD09038008 | tert-Butyl N-[(1S)-1-(3-bromophenyl)ethyl]carbamate | SynQuest Laboratories [synquestlabs.com]

- 6. tert-Butyl (1-(3-bromophenyl)ethyl)carbamate | C13H18BrNO2 | CID 20744379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. achmem.com [achmem.com]

- 8. (S)-1-(3-Bromophenyl)ethylamine | 139305-96-7 [chemicalbook.com]

- 9. 139305-96-7 Cas No. | (1S)-1-(3-Bromophenyl)ethanamine | Apollo [store.apolloscientific.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 15. rsc.org [rsc.org]

- 16. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate [mdpi.com]

- 17. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 20. pentachemicals.eu [pentachemicals.eu]

- 21. carlroth.com [carlroth.com]

(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate physical and chemical properties

An In-Depth Technical Guide to (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Building Blocks

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is paramount. The stereochemistry of a molecule dictates its interaction with biological targets, making the control of chirality a critical determinant of therapeutic efficacy and safety. This compound emerges as a valuable chiral building block in this context. Its structure combines a stereodefined amine, protected by the versatile tert-butyloxycarbonyl (Boc) group, with a brominated aromatic ring. This unique combination offers medicinal chemists a strategic intermediate for asymmetric synthesis, allowing for the precise installation of a chiral ethylamine moiety and providing a reactive handle for further molecular elaboration through cross-coupling reactions. This guide provides an in-depth analysis of its physical and chemical properties, synthesis, and applications, offering a technical resource for professionals in the field.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research and development. This section outlines the fundamental identifiers for this compound.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| CAS Number | 477312-85-9 | [1][2] |

| Molecular Formula | C₁₃H₁₈BrNO₂ | [1][3][4] |

| Molecular Weight | 300.19 g/mol | [1][3][4] |

| IUPAC Name | tert-butyl N-[(1S)-1-(3-bromophenyl)ethyl]carbamate | [4] |

| Common Synonyms | (S)-[1-(3-Bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester, N-Boc-(S)-1-(3-bromophenyl)ethylamine | [4][5] |

The molecule's structure features a chiral center at the benzylic carbon, with the (S)-configuration. The amine is protected by a Boc group, which is crucial for directing reactivity and preventing unwanted side reactions during synthesis. The bromine atom is positioned at the meta-position of the phenyl ring.

Caption: Chemical structure of the title compound.

Physicochemical and Computed Properties

The physical and computational properties of a compound are essential for predicting its behavior in various experimental conditions, from reaction solvents to biological assays. While extensive experimental data is not publicly available, a combination of supplier information and computational predictions provides valuable insights.

Table 2: Physical and Computed Properties

| Property | Value | Type | Source(s) |

| Physical Form | White to Yellow Solid | Experimental | [6] |

| Purity | ≥95% - 98% | Experimental | [3][6] |

| Boiling Point | 375.5 ± 25.0 °C | Predicted | [7] |

| Density | 1.282 ± 0.06 g/cm³ | Predicted | [7] |

| XLogP3 | 3.5 | Computed | [4][8] |

| Hydrogen Bond Donors | 1 | Computed | [4] |

| Hydrogen Bond Acceptors | 2 | Computed | [4] |

| Topological Polar Surface Area | 38.3 Ų | Computed | [4][8] |

| Rotatable Bond Count | 4 | Computed | [4] |

The high XLogP3 value suggests significant lipophilicity, indicating good solubility in organic solvents and potential for membrane permeability. The topological polar surface area (TPSA) is well within the range typical for orally bioavailable drugs, making this a desirable characteristic for a drug intermediate.

Synthesis and Purification Protocol

The most common and direct method for preparing this compound is the Boc-protection of the corresponding chiral amine, (S)-1-(3-bromophenyl)ethanamine. This reaction is typically straightforward, high-yielding, and robust.

Expertise & Causality in Protocol Design

The choice of di-tert-butyl dicarbonate (Boc₂O) as the protecting group source is deliberate; it is an easily handled solid with benign byproducts (tert-butanol and CO₂). A mild base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the acidic proton of the carbamic acid intermediate, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both the amine starting material and the Boc-protected product, facilitating a homogeneous reaction. The aqueous workup is designed to remove the base, any unreacted Boc₂O, and water-soluble byproducts, ensuring a high-purity crude product suitable for crystallization or chromatographic purification.

Workflow for Synthesis

Caption: General workflow for the Boc-protection synthesis.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a round-bottom flask charged with (S)-1-(3-bromophenyl)ethanamine (1.0 eq), add anhydrous dichloromethane (DCM, approx. 0.2 M). Add triethylamine (TEA, 1.2 eq) and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (optional, to remove excess base), saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the final product as a white or off-white solid.

Spectroscopic Characterization Methodology

Structural confirmation and purity assessment are critical. While specific spectra for this compound are not widely published, the following section describes the expected characteristics and a self-validating protocol for acquiring them.[9]

Expected Spectral Features

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic Protons (7.0-7.5 ppm): Four protons on the phenyl ring will appear as a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring.

-

NH Proton (~5.0 ppm): A broad singlet or doublet corresponding to the carbamate N-H. Its position is solvent-dependent and it will exchange with D₂O.

-

CH Proton (~4.8 ppm): A multiplet (quartet or quintet) for the benzylic C-H, coupled to the methyl protons and the NH proton.

-

tert-Butyl Protons (~1.45 ppm): A sharp singlet integrating to nine protons from the Boc group.

-

Methyl Protons (~1.40 ppm): A doublet integrating to three protons from the ethyl group, coupled to the benzylic CH.

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

Carbonyl Carbon (~155 ppm): The carbamate C=O.

-

Aromatic Carbons (120-145 ppm): Six signals, one of which (C-Br) will be at a characteristic chemical shift (~122 ppm).

-

Boc Quaternary Carbon (~80 ppm): The O-C(CH₃)₃ carbon.

-

Benzylic Carbon (~50 ppm): The chiral C-H carbon.

-

Boc Methyl Carbons (~28 ppm): The C(CH₃)₃ carbons.

-

Ethyl Methyl Carbon (~22 ppm): The terminal CH₃ carbon.

-

-

Infrared (IR) Spectroscopy (ATR):

-

N-H Stretch (~3300 cm⁻¹): A moderate, sharp peak.

-

C-H Stretches (2850-3000 cm⁻¹): Aliphatic C-H stretches.

-

C=O Stretch (~1680-1700 cm⁻¹): A very strong, sharp peak characteristic of the carbamate carbonyl.

-

C-N Stretch (~1160-1250 cm⁻¹).

-

-

Mass Spectrometry (MS-ESI+):

-

[M+Na]⁺: Expected at m/z ~323.06 and ~325.06, showing the characteristic isotopic pattern for a single bromine atom.

-

[M-Boc+H]⁺: A fragment corresponding to the loss of the Boc group (100 Da) is often observed.

-

Chemical Reactivity and Synthetic Applications

The utility of this compound lies in the orthogonal reactivity of its two key functional groups: the Boc-protected amine and the bromophenyl ring.

-

Boc-Group Deprotection: The Boc group is stable under a wide range of conditions but can be easily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane). This unmasks the primary amine, allowing for subsequent reactions such as amide bond formation, reductive amination, or alkylation.

-

Palladium-Catalyzed Cross-Coupling: The aryl bromide provides a versatile handle for C-C, C-N, and C-O bond formation via reactions like Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig, and Chan-Lam couplings. This allows for the introduction of a wide array of substituents at the meta-position, enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.

Caption: Key reactive pathways for synthetic diversification.

This dual reactivity makes the compound a powerful intermediate for building complex molecules where stereochemistry is critical, such as protease inhibitors and ligands for central nervous system targets.[10]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

Table 3: GHS Hazard Information

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [6][11] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [8] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation. | [8][11] |

| STOT - Single Exposure | H335 | May cause respiratory irritation. | [8] |

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place. Room temperature storage is generally acceptable.[6][12][13]

Conclusion

This compound is a strategically designed chiral intermediate of significant value to the pharmaceutical and chemical research communities. Its well-defined stereocenter, robust protecting group, and reactive aryl bromide handle provide a reliable and versatile platform for the synthesis of complex, enantiomerically pure molecules. This guide has consolidated its known physical, chemical, and safety properties while providing expert-driven protocols for its synthesis and characterization, serving as a comprehensive technical resource for its effective application in drug discovery and development.

References

- 1. TERT-BUTYL [(1S)-1-(3-BROMOPHENYL)ETHYL]CARBAMATE | 477312-85-9 [chemicalbook.com]

- 2. TERT-BUTYL [(1S)-1-(3-BROMOPHENYL)ETHYL]CARBAMATE | 477312-85-9 [chemicalbook.com]

- 3. achmem.com [achmem.com]

- 4. tert-Butyl (1-(3-bromophenyl)ethyl)carbamate | C13H18BrNO2 | CID 20744379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-tert-butyl 1-(3-broMophenyl)ethylcarbaMate [cymitquimica.com]

- 6. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | 847728-89-6 [sigmaaldrich.com]

- 7. tert-butyl 1-(3-broMophenyl)ethylcarbaMate CAS#: 375853-98-8 [m.chemicalbook.com]

- 8. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | C13H18BrNO2 | CID 56973617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate [myskinrecipes.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. 2189684-54-4 (S)-tert-Butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)carbamate AKSci 2949ES [aksci.com]

- 13. 847728-89-6|(S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the NMR Analysis of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate

This guide provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) spectra of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate, a chiral molecule of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of small molecules.

Introduction

This compound is a carbamate-protected amine containing a stereocenter and a substituted aromatic ring. The structural complexity and chirality of this molecule make NMR spectroscopy an indispensable tool for its unambiguous characterization. In drug discovery and development, precise structural confirmation is paramount, and NMR provides detailed atomic-level information about the molecular framework.[1][2][3] This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, explain the rationale behind the chemical shifts and coupling patterns, and provide a standardized protocol for sample preparation and data acquisition.

Molecular Structure and Key Features

The structure of this compound, with the IUPAC name tert-butyl N-[(1S)-1-(3-bromophenyl)ethyl]carbamate and molecular formula C₁₃H₁₈BrNO₂, is presented below.[4] Key structural features that will be analyzed by NMR include:

-

The Chiral Center: The stereogenic carbon (Cα) attached to the 3-bromophenyl ring and the nitrogen of the carbamate. The chirality influences the magnetic environment of nearby protons.

-

The tert-Butoxycarbonyl (Boc) Protecting Group: This bulky group has characteristic signals in both ¹H and ¹³C NMR.

-

The Ethyl Group: Comprising a methine (CH) and a methyl (CH₃) group, their signals will exhibit predictable splitting patterns.

-

The 3-Bromophenyl Ring: A meta-substituted aromatic ring that will give rise to a complex set of signals in the aromatic region of the ¹H NMR spectrum.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to each unique proton in the molecule. The expected chemical shifts are influenced by the electronegativity of neighboring atoms and the anisotropic effects of the aromatic ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-c (Boc, 9H) | ~1.45 | Singlet (s) | - | 9H |

| H-a (CH₃, 3H) | ~1.50 | Doublet (d) | ~6.8 | 3H |

| H-b (CH, 1H) | ~4.85 | Quintet (quint) or Multiplet (m) | ~6.8 | 1H |

| H-d (NH, 1H) | ~5.0 | Broad Singlet (br s) | - | 1H |

| H-Ar (Aromatic, 4H) | 7.15 - 7.45 | Multiplet (m) | - | 4H |

Rationale for Assignments:

-

H-c (Boc group): The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet at approximately 1.45 ppm.[5]

-

H-a (Methyl group): These three protons are on a carbon adjacent to the chiral methine proton (H-b). They will be split into a doublet with a typical vicinal coupling constant of around 6.8 Hz.

-

H-b (Methine proton): This proton is coupled to the three protons of the adjacent methyl group (H-a) and the single proton on the nitrogen (H-d). This would ideally result in a doublet of quartets. However, coupling to the NH proton is often not observed or is broadened, leading to a quintet or a more complex multiplet around 4.85 ppm.

-

H-d (Amine proton): The carbamate NH proton typically appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange. Its chemical shift can be variable and is dependent on concentration and solvent.

-

H-Ar (Aromatic protons): The four protons on the 3-bromophenyl ring are non-equivalent and will show a complex multiplet in the aromatic region, typically between 7.15 and 7.45 ppm. The bromine atom and the ethylcarbamate substituent will influence their specific chemical shifts.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-a (CH₃) | ~22 |

| C-c (Boc CH₃) | ~28 |

| C-b (CH) | ~50 |

| C-d (Boc C) | ~79 |

| C-Ar (C-Br) | ~122 |

| C-Ar (CH) | 125-130 |

| C-Ar (C-ipso) | ~145 |

| C=O (Carbamate) | ~155 |

Rationale for Assignments:

-

Aliphatic Carbons (C-a, C-c, C-b, C-d): The methyl carbon of the ethyl group (C-a) is expected around 22 ppm. The three equivalent methyl carbons of the Boc group (C-c) will appear around 28 ppm. The chiral methine carbon (C-b) will be further downfield at approximately 50 ppm due to its attachment to the aromatic ring and nitrogen. The quaternary carbon of the Boc group (C-d) is typically found around 79 ppm.[5]

-

Aromatic Carbons (C-Ar): The carbon atom directly attached to the bromine (C-Br) will be shifted to around 122 ppm. The other aromatic CH carbons will resonate in the 125-130 ppm range. The ipso-carbon, to which the ethylcarbamate group is attached, will be the most deshielded of the aromatic carbons, appearing around 145 ppm.

-

Carbonyl Carbon (C=O): The carbonyl carbon of the carbamate group is characteristically found in the region of 155 ppm.[6]

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality, reproducible NMR data, the following protocol should be followed. This protocol is designed to be a self-validating system, minimizing potential errors and artifacts.

1. Sample Preparation:

-

Analyte Purity: Ensure the this compound sample is of high purity, as impurities will complicate spectral analysis.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice for its excellent solubilizing properties for nonpolar to moderately polar organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be considered. The choice of solvent can slightly influence chemical shifts.[7]

-

Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[1][8]

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[2][9]

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0 ppm. However, modern spectrometers can reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[10]

2. NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region.

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR Experiments (for structural confirmation):

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It will be crucial for confirming the connectivity between the methine proton (H-b) and the methyl protons (H-a) of the ethyl group.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. This will definitively link the proton signals to their corresponding carbon signals (e.g., H-a to C-a, H-b to C-b).[11][12]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is invaluable for establishing long-range connectivities, for instance, from the Boc protons (H-c) to the quaternary Boc carbon (C-d) and the carbonyl carbon (C=O).

-

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the complete NMR analysis of this compound.

Caption: Workflow for NMR analysis of this compound.

Conclusion

The comprehensive NMR analysis outlined in this guide, combining one-dimensional ¹H and ¹³C spectroscopy with two-dimensional correlation experiments, provides an unambiguous method for the structural elucidation and purity assessment of this compound. The predicted spectral data, based on established principles of NMR and data from analogous structures, serves as a robust framework for interpreting experimental results. Adherence to the detailed experimental protocol will ensure the acquisition of high-quality data, which is fundamental to the integrity of research and development in the chemical and pharmaceutical sciences.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 4. tert-Butyl (1-(3-bromophenyl)ethyl)carbamate | C13H18BrNO2 | CID 20744379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. reddit.com [reddit.com]

- 7. thieme-connect.de [thieme-connect.de]

- 8. organomation.com [organomation.com]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. rsc.org [rsc.org]

- 11. omicsonline.org [omicsonline.org]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Mass Spectrometry of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate is a chiral building block of significant interest in medicinal chemistry and drug development. Its stereospecific nature and the presence of a bromine atom make it a valuable synthon for introducing specific pharmacophores and for the synthesis of complex molecular architectures. Accurate characterization of this and related compounds is paramount for ensuring purity, verifying structure, and understanding metabolic fate. Mass spectrometry (MS) stands as a cornerstone analytical technique for these purposes, providing detailed information on the molecular weight and structural features of the analyte.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the mass spectrometric behavior of this compound. We will delve into the theoretical underpinnings of its ionization and fragmentation, predict its mass spectrum based on established chemical principles, and provide a detailed experimental protocol for its analysis.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its mass spectrum.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₈BrNO₂ | [1][2][3] |

| Molecular Weight | 300.19 g/mol | [1][2][3] |

| Monoisotopic Mass | 299.0521 Da | [2] |

| Synonyms | (S)-N-Boc-1-(3-bromophenyl)ethylamine, tert-Butyl [(1S)-1-(3-bromophenyl)ethyl]carbamate | [1] |

| CAS Number | 477312-85-9 | [1] |

Principles of Mass Spectrometric Analysis

The analysis of this compound is typically performed using a soft ionization technique such as Electrospray Ionization (ESI), followed by fragmentation analysis using Collision-Induced Dissociation (CID).

Electrospray Ionization (ESI)

ESI is a technique that generates gas-phase ions from a liquid solution. It is considered a "soft" ionization method because it imparts minimal excess energy to the analyte, often leaving the molecular ion intact. This is particularly advantageous for analyzing molecules that are prone to fragmentation. In the positive ion mode, a high voltage is applied to a capillary containing the analyte solution, leading to the formation of a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of protonated analyte molecules, [M+H]⁺, into the gas phase.

Collision-Induced Dissociation (CID)

To elicit structural information, the protonated molecular ions are subjected to CID. In this process, the ions are accelerated into a collision cell containing an inert gas (e.g., argon or nitrogen). The collisions with the gas molecules convert some of the ions' kinetic energy into internal energy, which induces fragmentation. The resulting fragment ions are then analyzed to piece together the structure of the original molecule.

Predicted Mass Spectrum and Fragmentation Pathway

The fragmentation of this compound in ESI-MS/MS is governed by the lability of the tert-butoxycarbonyl (Boc) protecting group and the presence of the bromophenyl moiety.

The Molecular Ion

Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion peak will appear as a characteristic doublet with a mass difference of 2 Da and approximately equal intensities. The protonated molecule, [M+H]⁺, will therefore be observed as two peaks at m/z 300.06 and 302.06.

Key Fragmentation Pathways

The primary fragmentation of the protonated molecule is expected to proceed through the loss of the Boc group via several characteristic pathways:

-

Loss of Isobutylene (C₄H₈): A major fragmentation route for Boc-protected amines is the loss of isobutylene (56 Da) to form a carbamic acid intermediate.

-

Loss of the entire Boc group (C₅H₉O₂): This involves the loss of isobutylene and carbon dioxide (100 Da).

-

Formation of the tert-Butyl Cation: Cleavage of the C-O bond of the carbamate can lead to the formation of the stable tert-butyl cation at m/z 57.

-

Benzylic Cleavage: Fragmentation can also be initiated by cleavage of the bond between the ethyl group and the bromophenyl ring, leading to the formation of a bromobenzyl-containing fragment.

The predicted major fragment ions are summarized in the table below:

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Ion Structure | Description |

| 300.06 | 302.06 | [C₁₃H₁₉BrNO₂]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 244.00 | 246.00 | [C₉H₁₁BrNO]⁺ | Loss of isobutylene (-56 Da) |

| 200.01 | 202.01 | [C₈H₁₁BrN]⁺ | Loss of isobutylene and CO₂ (-100 Da) |

| 184.98 | 186.98 | [C₇H₇Br]⁺ | Bromotropylium ion |

| 182.97 | 184.97 | [C₇H₅Br]⁺ | Bromophenyl cation |

| 57.07 | [C₄H₉]⁺ | tert-Butyl cation |

Fragmentation Diagram

The following diagram illustrates the predicted fragmentation pathway of protonated this compound.

References

An In-depth Technical Guide to (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical overview of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate, designed for researchers, scientists, and professionals in the field of drug development and synthetic chemistry. The guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer practical insights into its handling, application, and the chemical principles governing its use.

Compound Identification and Strategic Importance

This compound is a chiral building block of significant value in medicinal chemistry and pharmaceutical synthesis.[1] Its structure incorporates three key features that make it a versatile intermediate:

-

A Chiral Center: The defined (S)-stereochemistry is crucial for developing enantiomerically pure active pharmaceutical ingredients (APIs), as stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.

-

A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its primary function is to render the amine nucleophile inert during subsequent reaction steps. The Boc group is favored for its stability in a wide range of reaction conditions and its susceptibility to clean removal under mild acidic conditions.[2]

-

An Aryl Bromide: The bromine atom on the phenyl ring serves as a versatile synthetic handle. It is an ideal leaving group for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments to build complexity.[3]

These features combined make the compound a valuable precursor for synthesizing complex molecules targeting a range of therapeutic areas, including central nervous system disorders and cardiovascular diseases.[1]

| Identifier | Value | Source |

| CAS Number | 477312-85-9 | [4][5] |

| Molecular Formula | C₁₃H₁₈BrNO₂ | [4][6] |

| Molecular Weight | 300.19 g/mol | [4][6] |

| IUPAC Name | tert-butyl N-[(1S)-1-(3-bromophenyl)ethyl]carbamate | [5][6] |

| Synonyms | TERT-BUTYL [(1S)-1-(3-BROMOPHENYL)ETHYL]CARBAMATE | [5] |

GHS Hazard Profile and Classification

The compound is classified as hazardous, necessitating careful handling. The primary risks are associated with ingestion and irritation to the skin, eyes, and respiratory system.

| Classification | Hazard Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4][7] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][8] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4][8] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [4][8] |

GHS Label Elements:

Risk Mitigation and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling this compound. The selection of PPE is directly dictated by the identified hazards. All operations should be conducted within a certified chemical fume hood to mitigate inhalation risks.[7]

Step-by-Step PPE Selection Protocol:

-

Engineering Controls Assessment: Confirm that the chemical fume hood has a certified face velocity (typically 80-120 ft/min). This is the primary barrier against respiratory exposure.

-

Hand Protection: Wear nitrile gloves. Nitrile offers robust protection against a wide array of chemical compounds and is preferable to latex. Ensure gloves are inspected for defects before use and are changed immediately if contamination is suspected.

-

Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses with side shields are insufficient due to the H319 "Causes serious eye irritation" classification. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[10]

-

Body Protection: A standard, buttoned laboratory coat should be worn to protect against skin contact.[7] Ensure the coat is made of a suitable chemically resistant material.

-

Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[7] Do not eat, drink, or smoke in the laboratory.[7]

Caption: PPE Selection Workflow for this compound.

Emergency Protocols: First Aid and Spill Response

Immediate and appropriate action during an emergency can significantly reduce the severity of an exposure or incident.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.

-

Skin Contact: Remove all contaminated clothing at once.[7] Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[7][10] If skin irritation develops or persists, seek medical attention.[10]

-

Inhalation: Move the individual to fresh air immediately.[7] If breathing is difficult or has stopped, provide artificial respiration.[7] Seek medical attention if respiratory symptoms occur.[10]

-

Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Immediately call a poison control center or physician for guidance.[7]

Caption: Decision-making flowchart for first aid response to exposure.

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (work within a fume hood).

-

Contain: Prevent the spill from spreading or entering drains.[10]

-

Absorb: For a solid spill, carefully sweep or scoop the material into a labeled, sealed container for disposal. Avoid generating dust. For a solution, absorb the spill with an inert material (e.g., sand, vermiculite).[7]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

-

Dispose: Dispose of the contaminated absorbent material and PPE as hazardous waste according to local, state, and federal regulations.[7]

Chemical Properties and Stability

Understanding the chemical properties is key to safe storage and predicting reactivity.

| Property | Value | Source |

| Physical Form | White to Yellow Solid | |

| Purity | Typically ≥95% | [9] |

| Storage Temperature | Room Temperature or 2-8°C | [1] |

-

Chemical Stability: The product is chemically stable under standard ambient and recommended storage conditions (room temperature, in a tightly sealed container).

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[7][10]

-

Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[11]

-

Hazardous Reactions: No hazardous polymerization or other dangerous reactions are known to occur under normal processing and storage conditions.[10]

Handling, Storage, and Disposal

-

Safe Handling: Always handle this compound within a chemical fume hood to avoid inhalation of dust or vapors.[7] Use appropriate PPE as detailed in Section 3. Avoid the formation of dust and aerosols.[12] Take precautionary measures against static discharge.[7]

-

Storage Conditions: Store in a tightly closed container in a dry, well-ventilated area.[7] Some suppliers recommend refrigerated storage (2-8°C), while others state room temperature is acceptable.[1] It is best practice to follow the storage conditions provided by the specific supplier. Store locked up and away from incompatible materials like strong oxidizers.[7]

-

Disposal: This material and its container must be disposed of as hazardous waste.[7] Disposal should be carried out by a licensed waste disposal company in accordance with all applicable environmental regulations.[7] Do not allow the product to enter drains or waterways.[10]

Application in Synthetic Chemistry: A Protocol for Boc-Deprotection

A primary synthetic utility of this compound is the deprotection of the Boc-amine to reveal the free amine, which can then participate in further reactions. This is typically achieved under acidic conditions.

Objective: To remove the Boc protecting group from this compound to yield (S)-1-(3-bromophenyl)ethan-1-amine.

Causality: The mechanism relies on the acid-catalyzed cleavage of the tert-butyl carbamate. The tert-butyl group forms a highly stable tertiary carbocation upon protonation of the carbamate oxygen, which readily decomposes to isobutylene and carbon dioxide, leaving the protonated free amine. Trifluoroacetic acid (TFA) is an ideal reagent because it is a strong acid that is also volatile, making its removal after the reaction straightforward.

Step-by-Step Laboratory Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in dichloromethane (DCM, approx. 0.1 M concentration).

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise to the stirring solution. Rationale: The reaction is exothermic; slow addition at 0°C helps to control the reaction temperature and minimize potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup - Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Caution: TFA is corrosive. Ensure the evaporator is properly trapped.

-

Workup - Neutralization: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Note: This will cause CO₂ evolution; perform this step carefully in a separatory funnel, venting frequently.

-

Workup - Extraction: Wash the organic layer with brine (saturated NaCl solution), then dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, (S)-1-(3-bromophenyl)ethan-1-amine, which can be purified further by column chromatography or crystallization if necessary.

Caption: General synthetic scheme for the acid-catalyzed Boc-deprotection.

References

- 1. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate [myskinrecipes.com]

- 2. tert-Butyl 3-iodopropylcarbamate, 167479-01-8 | BroadPharm [broadpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. achmem.com [achmem.com]

- 5. TERT-BUTYL [(1S)-1-(3-BROMOPHENYL)ETHYL]CARBAMATE | 477312-85-9 [chemicalbook.com]

- 6. tert-Butyl (1-(3-bromophenyl)ethyl)carbamate | C13H18BrNO2 | CID 20744379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | C13H18BrNO2 | CID 56973617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Notes and Protocols for the Use of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate in Organic Synthesis

Introduction: A Versatile Chiral Building Block for Modern Drug Discovery

(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate is a key chiral building block in contemporary organic synthesis, particularly within the pharmaceutical industry. Its structure, featuring a stereochemically defined benzylic amine protected with a tert-butyloxycarbonyl (Boc) group and a bromine-substituted phenyl ring, offers a unique combination of functionalities. This arrangement allows for the strategic and stereocontrolled introduction of a chiral ethylamine moiety into complex molecules. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse and intricate molecular architectures. These attributes make it an invaluable intermediate in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where precise stereochemistry is often crucial for therapeutic efficacy and safety.[1][2][3]

This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols for its use in key synthetic transformations and insights into its role in drug development.

Synthesis of the Starting Material: A Two-Step Approach to a Chiral Intermediate

The preparation of this compound is typically achieved through a straightforward two-step sequence starting from 3'-bromoacetophenone.

-

Asymmetric Amination: The synthesis of the chiral amine precursor, (S)-1-(3-bromophenyl)ethanamine, can be accomplished through various asymmetric methods. One common industrial approach involves the asymmetric hydrogenation of an imine or oxime derivative of 3'-bromoacetophenone using a chiral catalyst. For instance, the oxime can be hydrogenated using a ruthenium-based catalyst with a chiral ligand, such as (S)-tol-BINAP, to yield the desired (S)-enantiomer with high enantiomeric excess.[4]

-

Boc Protection: The resulting chiral amine is then protected with a tert-butyloxycarbonyl (Boc) group to enhance its stability and prevent unwanted side reactions in subsequent steps. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5][6][7]

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound provides a reactive site for various palladium-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the molecular diversity accessible from this chiral building block.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and organoboron compounds.[8][9] This reaction is particularly useful for synthesizing biaryl structures, which are prevalent in many pharmaceutical agents.

Conceptual Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for Suzuki-Miyaura couplings of N-Boc protected bromo-heterocycles.[10]

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Data Summary: Typical Suzuki-Miyaura Coupling Conditions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 |

| Pd(dppf)Cl₂ | - | Cs₂CO₃ | Toluene/H₂O | 100 |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 80 |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[11][12] This functionality is a valuable synthon for further transformations and is present in various bioactive molecules.

Conceptual Workflow for Sonogashira Coupling

Caption: Workflow for Sonogashira Coupling.

Detailed Protocol: Sonogashira Coupling

This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[13][14]

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.04 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

-

Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by a suitable amine base (e.g., triethylamine, 2.5 equiv.). Finally, add the terminal alkyne (1.2 equiv.).

-

Reaction: Stir the reaction mixture at room temperature to 50 °C for 6-24 hours, monitoring by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel.

Data Summary: Typical Sonogashira Coupling Conditions

| Pd Catalyst | Cu(I) Source | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 |

| Pd(OAc)₂/PPh₃ | CuI | DIPEA | DMF | 60 |

| Pd₂(dba)₃/AsPh₃ | CuI | Cs₂CO₃ | Dioxane | 80 |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[15][16][17] This reaction is exceptionally valuable for the synthesis of arylamines, a common motif in pharmaceuticals.

Conceptual Workflow for Buchwald-Hartwig Amination

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol is based on established methods for the Buchwald-Hartwig amination of aryl bromides.[18][19]

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), a suitable phosphine ligand (e.g., BINAP, 0.03 equiv.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv.) to a dry Schlenk flask.

-

Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane.

-

Reaction: Seal the flask and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress.

-

Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

-

Purification: Purify the crude product via column chromatography.

Data Summary: Typical Buchwald-Hartwig Amination Conditions

| Pd Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | BINAP | NaOᵗBu | Toluene | 100 |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 |

| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-BuOH | 90 |

Applications in Drug Development

The derivatives of this compound are valuable intermediates in the synthesis of a range of pharmaceutically active compounds. The ability to introduce diverse substituents at the 3-position of the phenyl ring through cross-coupling reactions, while maintaining the crucial (S)-stereochemistry of the ethylamine moiety, allows for the exploration of structure-activity relationships in drug discovery programs. Chiral amines are fundamental components of many drugs, influencing their binding to biological targets. The products derived from this building block can be further elaborated to yield compounds with potential applications in areas such as neuroscience, oncology, and infectious diseases.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. (S)-N-Boc-1-(3-bromophenyl)ethylamine [myskinrecipes.com]

- 2. jocpr.com [jocpr.com]

- 3. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 18. orbit.dtu.dk [orbit.dtu.dk]

- 19. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

The Strategic Utility of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate in Modern Drug Discovery

Introduction: The Quintessential Role of Chiral Intermediates

In the intricate landscape of pharmaceutical synthesis, the strategic use of chiral building blocks is paramount to achieving stereospecificity, a critical determinant of a drug's efficacy and safety. (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate stands out as a versatile and highly valuable intermediate. Its structure, featuring a chiral center, a synthetically malleable bromine atom on a phenyl ring, and a stable Boc-protecting group, offers medicinal chemists a powerful tool for constructing complex molecular architectures. This guide provides an in-depth exploration of this intermediate, detailing its synthesis, properties, and a key application in the development of next-generation therapeutics, thereby offering researchers and drug development professionals a comprehensive technical resource.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis. The data for this compound is summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈BrNO₂ | [1] |

| Molecular Weight | 300.19 g/mol | [1] |

| Appearance | White to Yellow Solid | |

| CAS Number | 477312-85-9 | [1] |

| Predicted Boiling Point | 375.5 ± 25.0 °C | [1] |

| Predicted Density | 1.282 ± 0.06 g/cm³ | [1] |

| Storage Temperature | Room Temperature | |

| Purity | Typically ≥95% | |

| InChI Key | WWNQMGYJYMXOEU-SECBINFHSA-N | [2] |

| SMILES | CC([C@H])(NC(=O)OC(C)(C)C)c1cccc(Br)c1 | [1] |

Safety and Handling: Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Synthesis Protocol: The Boc Protection of (S)-1-(3-Bromophenyl)ethylamine

The synthesis of this compound is a straightforward yet critical step, typically achieved through the protection of the primary amine of (S)-1-(3-bromophenyl)ethylamine using di-tert-butyl dicarbonate (Boc₂O).

The Chemistry Behind the Choice: Understanding the Boc Group

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis for several key reasons:

-

Stability: It is robust and stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.

-

Facile Cleavage: The Boc group can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This orthogonality allows for selective deprotection without affecting other acid-labile groups if conditions are carefully chosen.

-

Mechanism of Protection: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts, carbon dioxide and tert-butanol. This decomposition drives the reaction to completion. The use of a mild base like triethylamine (TEA) can be employed to scavenge the proton generated, accelerating the reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Boc protection of primary amines.

Materials:

-

(S)-1-(3-Bromophenyl)ethylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask, dissolve (S)-1-(3-bromophenyl)ethylamine (1.0 eq) in anhydrous dichloromethane (DCM).

-

To the stirred solution, add triethylamine (1.5 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).

-

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by flash column chromatography on silica gel if necessary, though it is often obtained in high purity.

Application in Drug Discovery: Synthesis of GLPG0492, a Selective Androgen Receptor Modulator (SARM)

This compound is a key intermediate in the synthesis of investigational drugs such as GLPG0492, a non-steroidal Selective Androgen Receptor Modulator (SARM).[3] SARMs are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic (virilizing) effects.[3] They are being investigated for the treatment of muscle wasting, osteoporosis, and other conditions.[3][4]

The Role of the Intermediate in the Synthesis of a GLPG0492 Precursor

The synthesis of GLPG0492 involves the coupling of the chiral amine core with a substituted benzonitrile moiety. The use of this compound allows for a controlled, stereospecific introduction of the (S)-1-(3-bromophenyl)ethylamino group. The bromine atom serves as a handle for subsequent cross-coupling reactions to build the final complex molecule. A key step involves the deprotection of the Boc group to liberate the free amine, which then participates in a nucleophilic substitution or coupling reaction.

While the full synthesis is proprietary, a likely synthetic disconnection points to the reaction of the deprotected amine with a suitable electrophile to construct the core of the SARM.

DOT Script for Synthesis Workflow

Caption: Synthetic workflow from the chiral amine to a GLPG0492 precursor.

Mechanism of Action of SARMs and the Androgen Receptor Signaling Pathway

GLPG0492 exerts its therapeutic effect by modulating the androgen receptor (AR), a ligand-activated transcription factor.[5] In its inactive state, the AR resides in the cytoplasm complexed with heat shock proteins (HSPs).[5] Upon binding to an agonist like dihydrotestosterone (DHT) or a SARM, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[5] There, it binds to androgen response elements (AREs) on the DNA, recruiting co-regulators to modulate the transcription of target genes responsible for anabolic effects in muscle and bone.[5][6] The tissue selectivity of SARMs is believed to arise from their unique interaction with the AR, leading to the recruitment of a different set of co-regulator proteins compared to endogenous androgens, thus resulting in a distinct gene expression profile.[7]

DOT Script for Androgen Receptor Signaling

Caption: Simplified Androgen Receptor signaling pathway activated by a SARM.

Conclusion

This compound is a strategically important intermediate in drug discovery, offering a reliable and versatile platform for the synthesis of complex, chiral molecules. Its application in the development of the selective androgen receptor modulator GLPG0492 highlights its significance in accessing novel therapeutic agents. The protocols and mechanistic insights provided herein are intended to empower researchers to leverage this and similar building blocks to accelerate their drug discovery programs.

References

- 1. tert-Butyl (1-(3-bromophenyl)ethyl)carbamate | C13H18BrNO2 | CID 20744379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-tert-butyl 1-(3-broMophenyl)ethylcarbaMate [cymitquimica.com]

- 3. orgsyn.org [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. chemscene.com [chemscene.com]

Application Notes and Protocols for Suzuki Coupling Reactions with (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate

Introduction: The Strategic Importance of Chiral Biaryls in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and substituted aromatic compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[3] The specific substrate, (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate, is a valuable chiral building block. Its successful coupling provides access to a diverse array of enantiomerically pure biaryl compounds containing a crucial benzylic amine moiety, a common pharmacophore in centrally active agents.[4]

This guide provides an in-depth technical overview and detailed protocols for the successful execution of Suzuki coupling reactions with this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex molecular targets. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its outcome, and provide a field-proven, step-by-step protocol.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5][6] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a Pd(II) complex.[2] The electron-donating nature of the carbamate-substituted ethyl group can influence the rate of this step.

-

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[1][7] The choice of base is therefore critical and can significantly impact the reaction's efficiency.[1]

-

Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled from the coordination sphere, forming the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6]

Visualizing the Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Critical Parameters and Protocol Optimization

The success of a Suzuki coupling reaction hinges on the judicious selection of several key parameters. For a substrate like this compound, which possesses both steric bulk and a potentially coordinating carbamate group, careful optimization is crucial.

Palladium Catalyst and Ligand Selection

The choice of palladium precursor and the associated ligand is arguably the most critical decision. The ligand stabilizes the palladium catalyst, influences its reactivity, and can be tailored to the specific substrates.

-

Ligands: The electronic and steric properties of the phosphine ligand significantly impact the reaction.

-